molecular formula C16H40SSi5 B12615706 2,2,5,5-Tetrakis(trimethylsilyl)silolane-1-thione CAS No. 921755-55-7

2,2,5,5-Tetrakis(trimethylsilyl)silolane-1-thione

Cat. No.: B12615706
CAS No.: 921755-55-7
M. Wt: 405.0 g/mol
InChI Key: AUARNNAWARZYDR-UHFFFAOYSA-N
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Description

2,2,5,5-Tetrakis(trimethylsilyl)silolane-1-thione: is an organosilicon compound characterized by the presence of silicon atoms bonded to trimethylsilyl groups. This compound is notable for its unique structure, which includes a silolane ring and a thione group. It is a colorless solid with a high melting point and is used in various chemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetrakis(trimethylsilyl)silolane-1-thione typically involves the reaction of trimethylsilyl chloride with silicon tetrachloride in the presence of a reducing agent such as lithium. The general reaction can be represented as follows:

[ 4 \text{(CH}_3\text{)}_3\text{SiCl} + \text{SiCl}_4 + 8 \text{Li} \rightarrow \text{(CH}_3\text{)}_3\text{Si}_4\text{Si} + 8 \text{LiCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of inert atmospheres and anhydrous solvents is crucial to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming siloxane derivatives.

    Reduction: Reduction reactions may lead to the formation of silane derivatives.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, ozone.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed:

    Siloxanes: Formed through oxidation.

    Silanes: Formed through reduction.

    Functionalized Silanes: Formed through substitution reactions.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a precursor in the synthesis of catalysts for various organic reactions.

    Material Science: Employed in the development of silicon-based materials with unique properties.

Biology:

    Bioconjugation: Utilized in the modification of biomolecules for enhanced stability and reactivity.

Medicine:

    Drug Delivery: Investigated for use in drug delivery systems due to its ability to form stable complexes with pharmaceuticals.

Industry:

    Electronics: Applied in the production of silicon-based electronic components.

    Coatings: Used in the formulation of protective coatings with enhanced durability.

Mechanism of Action

The mechanism by which 2,2,5,5-Tetrakis(trimethylsilyl)silolane-1-thione exerts its effects involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl groups provide steric protection, enhancing the stability of the compound. The thione group can participate in nucleophilic and electrophilic reactions, facilitating the formation of various derivatives.

Comparison with Similar Compounds

  • Tetrakis(trimethylsilyl)silane
  • Tris(trimethylsilyl)silane
  • Hexamethyldisilane

Comparison:

  • Tetrakis(trimethylsilyl)silane: Similar in structure but lacks the thione group, making it less reactive in certain nucleophilic reactions.
  • Tris(trimethylsilyl)silane: Contains one less trimethylsilyl group, resulting in different steric and electronic properties.
  • Hexamethyldisilane: A simpler structure with fewer silicon atoms, leading to different reactivity and applications.

2,2,5,5-Tetrakis(trimethylsilyl)silolane-1-thione stands out due to its unique combination of a silolane ring and a thione group, providing distinct reactivity and stability compared to its analogs.

Properties

CAS No.

921755-55-7

Molecular Formula

C16H40SSi5

Molecular Weight

405.0 g/mol

IUPAC Name

trimethyl-[1-sulfanylidene-2,5,5-tris(trimethylsilyl)silolan-2-yl]silane

InChI

InChI=1S/C16H40SSi5/c1-19(2,3)15(20(4,5)6)13-14-16(18(15)17,21(7,8)9)22(10,11)12/h13-14H2,1-12H3

InChI Key

AUARNNAWARZYDR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1(CCC([Si]1=S)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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